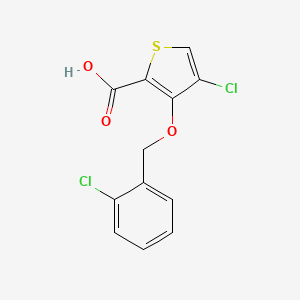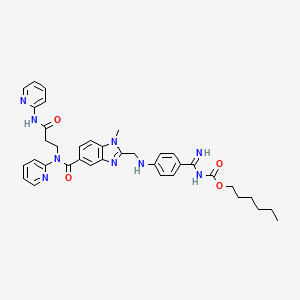
Dabigatran Etexilate 2-Pyridyl Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabigatran Etexilate 2-Pyridyl Carboxamide is an oral anticoagulant used primarily for the prevention of venous thromboembolic events and stroke in patients with atrial fibrillation. It is a prodrug that is hydrolyzed to the active form, dabigatran, which acts as a direct thrombin inhibitor . This compound is known for its predictable anticoagulant effects, eliminating the need for routine lab monitoring, unlike traditional anticoagulants such as warfarin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate 2-Pyridyl Carboxamide involves multiple steps, starting from 4-chloro-3-nitrobenzoic acid. The process includes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification . Another approach involves the preparation of acyl amidine and benzimidazole derivatives, which are then condensed to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves the use of crystalline intermediates to ensure high purity and yield. The process includes the preparation of crystalline forms of intermediates such as Formula 2A, Formula 2B, and Formula E, which are then used to synthesize the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dabigatran Etexilate 2-Pyridyl Carboxamide undergoes various chemical reactions, including hydrolysis, reduction, and esterification. The hydrolysis of the prodrug to its active form, dabigatran, is catalyzed by intestinal and hepatic carboxylesterases .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acyl chlorides, amines, hydrogen gas, and various catalysts for hydrogenation and cyclization reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed: The major product formed from the hydrolysis of this compound is dabigatran, which is the active form of the drug. This compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting clot formation .
Wissenschaftliche Forschungsanwendungen
Dabigatran Etexilate 2-Pyridyl Carboxamide has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used extensively in clinical studies to evaluate its efficacy and safety as an anticoagulant . Additionally, it is used in research related to thromboembolic diseases, stroke prevention, and the development of new anticoagulant therapies .
Wirkmechanismus
The mechanism of action of Dabigatran Etexilate 2-Pyridyl Carboxamide involves its conversion to dabigatran, which is a direct thrombin inhibitor. Dabigatran binds to thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade . This inhibition of thrombin activity effectively prevents the formation of blood clots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Dabigatran Etexilate 2-Pyridyl Carboxamide include other direct thrombin inhibitors such as argatroban and bivalirudin . These compounds also inhibit thrombin but differ in their pharmacokinetic profiles and routes of administration.
Uniqueness: This compound is unique due to its oral administration and predictable anticoagulant effects, which eliminate the need for routine lab monitoring . This makes it a convenient option for patients compared to other anticoagulants that require frequent monitoring and dose adjustments.
Eigenschaften
Molekularformel |
C37H41N9O4 |
|---|---|
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
hexyl N-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate |
InChI |
InChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47) |
InChI-Schlüssel |
AKAJFRRJIOTETC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


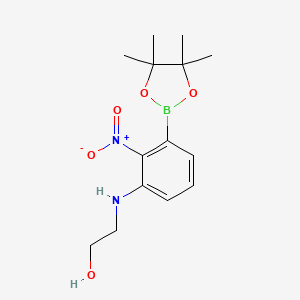




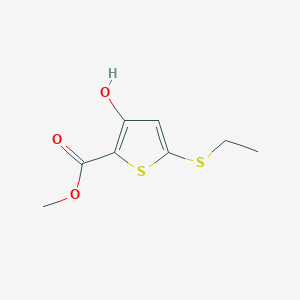
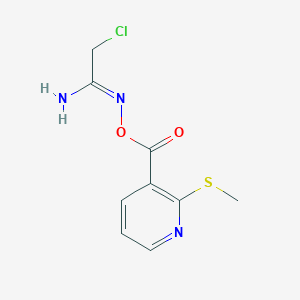
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
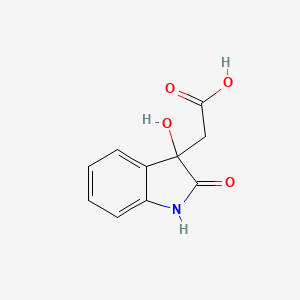
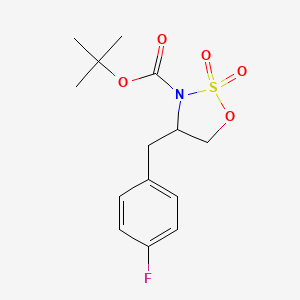
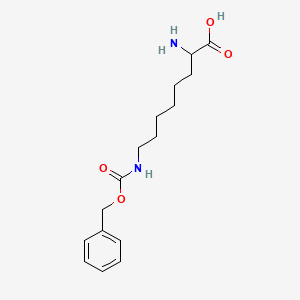
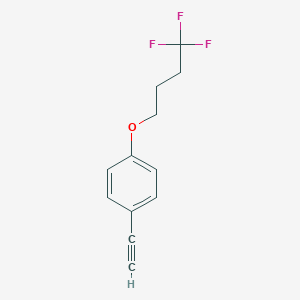
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
